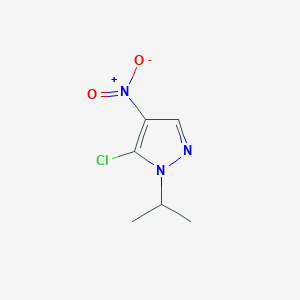

5-chloro-1-isopropyl-4-nitro-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-nitro-1-propan-2-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-4(2)9-6(7)5(3-8-9)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTAAAPXEKNZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 Chloro 1 Isopropyl 4 Nitro 1h Pyrazole

Retrosynthetic Analysis of 5-chloro-1-isopropyl-4-nitro-1H-pyrazole

A retrosynthetic analysis of this compound suggests several potential synthetic pathways. The most straightforward initial disconnection is the removal of the nitro group at the C4 position via a reversal of an electrophilic nitration reaction. This leads to the precursor 5-chloro-1-isopropyl-1H-pyrazole (I) .

Further disconnection of the pyrazole (B372694) ring of intermediate (I) can be envisioned through two primary routes based on classical pyrazole syntheses. The first involves a [3+2] disconnection, breaking the N1-C5 and C3-C4 bonds. This approach identifies isopropylhydrazine and a three-carbon synthon with appropriate functional groups as the key starting materials. The nature of this three-carbon component dictates the subsequent forward synthesis strategy, pointing towards precursors like chlorinated 1,3-diketones or α,β-unsaturated carbonyl compounds.

An alternative disconnection breaks the N1-N2 and C3-N2 bonds, which is characteristic of cyclocondensation reactions. This again points to isopropylhydrazine as the binucleophilic component and a suitably functionalized three-carbon electrophile. This analysis forms the basis for the synthetic strategies detailed below, primarily focusing on the regioselective construction of the 1-isopropyl-5-chloro pyrazole core, followed by nitration. A synthetic pathway analogous to the preparation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole involves the nitration of a pre-formed 5-chloro-1-substituted pyrazole as a final step mdpi.compreprints.org.

Pyrazole Ring Formation Strategies

The construction of the pyrazole heterocycle is most commonly achieved through the condensation of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species nih.govnih.gov. The choice of the three-carbon component and the reaction conditions are critical for controlling the regiochemical outcome, especially when using a substituted hydrazine like isopropylhydrazine.

Cyclocondensation Reactions Employing Hydrazine Derivativesresearchgate.net

Cyclocondensation reactions are the most traditional and widely used methods for pyrazole synthesis. These reactions involve the formation of the five-membered ring by reacting a hydrazine with a molecule containing two electrophilic centers separated by a carbon atom beilstein-journals.orgyu.edu.jo.

The Knorr pyrazole synthesis, the reaction between a 1,3-dicarbonyl compound and a hydrazine, is a classic and robust method for forming the pyrazole ring nih.govnih.gov. For the synthesis of the target molecule's core, a potential 1,3-dicarbonyl precursor would be a chlorinated β-diketone.

The reaction proceeds via a two-step mechanism involving initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A significant challenge in this approach when using an unsymmetrical 1,3-diketone and a substituted hydrazine is the lack of regioselectivity, often leading to a mixture of two isomeric products nih.gov. The steric and electronic properties of the substituents on both the diketone and the hydrazine influence the final product ratio.

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Key Findings |

| 1,3-Diketone | Hydrazine Derivative | Acid or Base Catalysis | Polysubstituted Pyrazole | A foundational method for pyrazole synthesis. nih.gov |

| Ketone + Acid Chloride | Hydrazine | One-pot | Polysubstituted Pyrazole | In-situ generation of the 1,3-diketone allows for a rapid and general synthesis of previously inaccessible pyrazoles. organic-chemistry.orgorganic-chemistry.org |

| Unsymmetrical 1,3-Diketone | Methylhydrazine | Varies | Mixture of Regioisomers | Highlights the common challenge of regioselectivity with substituted hydrazines. nih.gov |

An alternative and powerful strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds nih.govbeilstein-journals.org. This reaction typically proceeds through a Michael addition of the hydrazine to the carbon-carbon double bond, followed by intramolecular cyclization and dehydration to form a pyrazoline intermediate. Subsequent oxidation of the pyrazoline ring is necessary to achieve the aromatic pyrazole.

For the target molecule, a conceivable precursor would be an α,β-unsaturated ketone or aldehyde bearing a chlorine atom at the β-position. The β-chloro substituent can act as a leaving group during the cyclization-aromatization step, directly yielding the pyrazole without the need for a separate oxidation step yu.edu.jo. The regioselectivity of the initial Michael addition is a critical factor, governed by the nature of the substituents on the unsaturated system and the hydrazine nih.gov.

| Reactant 1 | Reactant 2 | Intermediate | Product | Key Findings |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | Pyrazole | Standard approach requiring a final oxidation step. nih.gov |

| β-Aryl α,β-Unsaturated Ketones | Phenyl Hydrazine | Pyrazoline | Pyrazole α-amino acids | A highly regioselective synthesis is possible, followed by oxidation. nih.gov |

| α,β-Unsaturated Aldehyde/Ketone | Hydrazine Salts | Hydrazone | Substituted Pyrazole | An I2-mediated, metal-free oxidative C-N bond formation provides facile access to various pyrazoles without isolating the less stable intermediates. organic-chemistry.org |

The use of isopropylhydrazine introduces significant regiochemical considerations in pyrazole synthesis. The two nitrogen atoms of isopropylhydrazine are not equivalent; one is substituted with a sterically bulky isopropyl group, while the other is unsubstituted. This asymmetry can influence the outcome of the cyclization reaction with unsymmetrical 1,3-dielectrophiles nih.gov.

Multicomponent Reaction Approaches for Pyrazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step mdpi.com. Several MCRs have been developed for the synthesis of pyrazole derivatives, offering advantages in terms of efficiency and diversity beilstein-journals.orgacs.org.

A hypothetical three-component reaction to form a precursor to the target molecule could involve an active methylene (B1212753) ketone, a source for the C4 and C5 carbons with a chloro substituent, and isopropylhydrazine. For instance, a reaction between a β-ketoester, a chlorinating agent, and isopropylhydrazine could potentially assemble the core structure in one pot. The efficiency and regioselectivity of such MCRs are highly dependent on the specific substrates, catalyst, and reaction conditions employed beilstein-journals.orgmdpi.com. While specific MCRs for halogenated nitro-pyrazoles are not extensively documented, the general principles allow for the strategic design of such convergent syntheses scispace.com.

| Reaction Type | Components | Product | Key Features |

| Four-component | Aldehydes, Malononitrile (B47326), β-ketoesters, Hydrazine hydrate (B1144303) | Pyrano[2,3-c]pyrazoles | Time-efficient synthesis in an aqueous medium. mdpi.com |

| Five-component | Thiol, Aldehydes, Malononitrile, Ethyl 4-chloro-3-oxobutanoate, Hydrazine hydrate | Highly substituted pyrano[2,3-c]pyrazoles | Solvent-free synthesis with high yields. mdpi.comnih.gov |

| Three-component | Enaminones, Hydrazine, Aryl halides | 1,3-Substituted pyrazoles | Copper-catalyzed reaction enabling N-functionalization in a one-pot fashion. nih.gov |

Transition Metal-Catalyzed and Photoredox-Mediated Pyrazole Synthesis

The construction of the pyrazole ring, the foundational scaffold of the target molecule, can be achieved through various modern synthetic methods. Among the most versatile are those employing transition metal catalysis and photoredox-mediated pathways.

Transition metal-catalyzed reactions, particularly those involving palladium (Pd), copper (Cu), and iron (Fe), are powerful tools for forming the C-C and C-N bonds necessary for the pyrazole core. These methods often utilize C-H activation and functionalization strategies, which allow for the direct coupling of precursor molecules, enhancing atom economy and reducing the need for pre-functionalized starting materials. For instance, palladium catalysts are commonly used for C-C bond formation in pyrazole synthesis, while copper-catalyzed methods are effective for creating C-N bonds. Iron-based catalysts, sometimes used in conjunction with ionic liquids, offer a greener and more economical alternative for the condensation of hydrazines and 1,3-dicarbonyl compounds to yield pyrazole derivatives.

In parallel, photoredox-mediated synthesis has emerged as a powerful, green chemistry approach. Utilizing visible light and a photocatalyst, this method can initiate reactions under exceptionally mild conditions. Photoredox catalysis can promote the formation of pyrazoles from precursors like hydrazines and Michael acceptors with high selectivity. The process often involves the light-induced oxidation of a substrate to generate a reactive intermediate, which then undergoes cyclization to form the pyrazole ring. This approach is noted for its high functional group tolerance and operational simplicity.

| Method | Catalyst/Conditions | Precursors | Key Features |

| Transition Metal Catalysis | Pd, Cu, or Fe complexes | Hydrazines, 1,3-Diketones, Alkynes | High efficiency, C-H activation, good for C-C and C-N bond formation. |

| Photoredox Catalysis | Visible light, Organic dye (e.g., Eosin Y) | Hydrazines, Michael Acceptors, α,β-Unsaturated Aldehydes | Mild reaction conditions, high selectivity, environmentally friendly. |

Introduction and Functionalization of Substituents on the Pyrazole Core

Following the synthesis of the basic pyrazole scaffold, the precise introduction of substituents is required to achieve the final this compound structure. This involves a series of regioselective functionalization reactions.

Strategies for Regioselective Chloro-Substitution at C-5

Direct chlorination of a pre-formed pyrazole ring at the C-5 position can be challenging and may lack regioselectivity. A more common and effective strategy involves the use of a pyrazol-5-one (also known as pyrazolone) intermediate. This approach leverages the inherent reactivity of the pyrazolone tautomer.

The synthesis begins with the cyclization of a β-ketoester, such as ethyl acetoacetate, with a hydrazine precursor. The resulting 3-substituted-1H-pyrazol-5(4H)-one can then be treated with a chlorinating agent. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation, often in the presence of a base like N,N-dimethylaniline. orientjchem.org This reaction effectively converts the C-5 carbonyl group into a chloro substituent, yielding a 5-chloropyrazole derivative. orientjchem.orgbeilstein-journals.orgnih.gov This method is highly regioselective for the C-5 position due to the specific reactivity of the pyrazolone starting material. An alternative, though less direct, approach involves constructing the pyrazole ring from starting materials that already contain a chlorine atom at the appropriate position. nih.gov

Regioselective Introduction of the Nitro Group at C-4 via Nitration Protocols

The introduction of a nitro group at the C-4 position of the pyrazole ring is typically achieved through electrophilic aromatic substitution. The C-4 position is generally susceptible to nitration due to the electron-donating nature of the ring's nitrogen atoms. The regioselectivity of this reaction is influenced by the substituents already present on the ring.

A standard nitration protocol involves treating the substituted pyrazole with a nitrating agent. nih.gov Common reagents include a mixture of concentrated nitric acid and sulfuric acid, or fuming nitric acid in a solvent like acetic anhydride. researchgate.net The choice of nitrating agent and reaction conditions can be tuned to control the reaction and achieve high yields of the desired 4-nitro product. For pyrazoles, the C-4 position is often the most electron-rich and sterically accessible site for electrophilic attack, leading to predictable and regioselective nitration. organic-chemistry.org

N-Alkylation for Isopropyl Group Incorporation at N-1

The final substitution step is the incorporation of the isopropyl group onto one of the ring's nitrogen atoms. This N-alkylation is a crucial step that defines the final structure. For an unsymmetrical pyrazole, such as a 5-chloro-4-nitro-1H-pyrazole, alkylation can potentially occur at either the N-1 or N-2 position, leading to two different regioisomers.

The reaction is typically carried out by treating the pyrazole with an isopropyl halide (e.g., 2-bromopropane or 2-iodopropane) in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the pyrazole's N-H bond, generating a pyrazolate anion which then acts as a nucleophile.

The primary consideration in the N-alkylation of an unsymmetrical pyrazole is not chirality but regioselectivity. The selection between the N-1 and N-2 positions is heavily influenced by steric hindrance. The bulky isopropyl group will preferentially alkylate the less sterically hindered nitrogen atom.

In the case of a 4,5-disubstituted pyrazole, the substituent at the C-5 position (the chloro group) exerts significant steric influence. This steric bulk hinders the approach of the large isopropyl group to the adjacent N-1 nitrogen. Consequently, the reaction favors alkylation at the N-1 position, which is adjacent to the less sterically demanding C-4 nitro group. This steric control is a key factor in achieving a high yield of the desired 1-isopropyl regioisomer over the 2-isopropyl alternative. The choice of solvent and base can also influence this regioselectivity, but steric effects are generally the dominant factor.

Advanced Purification and Isolation Techniques for Substituted Pyrazoles

After synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and any isomeric byproducts. Standard laboratory techniques such as column chromatography and recrystallization are widely employed.

Column Chromatography: This is a common method for separating the desired pyrazole derivative from impurities. nih.govorientjchem.orgnih.gov A silica gel stationary phase is typically used, with an eluent system composed of a mixture of nonpolar and polar solvents (e.g., hexane and ethyl acetate). The polarity of the eluent is optimized to achieve effective separation of the components based on their differential adsorption to the silica gel.

Recrystallization: This technique is used to obtain highly pure crystalline solids. mdpi.com The crude product is dissolved in a suitable hot solvent or solvent mixture in which it is highly soluble at elevated temperatures but poorly soluble at lower temperatures. rochester.eduwikipedia.orgmt.com As the solution cools slowly, the pure compound crystallizes out, leaving impurities dissolved in the mother liquor.

Purification via Acid Addition Salts: A more advanced and highly effective technique for purifying pyrazoles involves their conversion into acid addition salts. google.com The basic nitrogen atoms of the pyrazole ring can react with an inorganic or organic acid (such as sulfuric acid or p-toluenesulfonic acid) to form a salt. These salts often have significantly different solubility properties than the free base pyrazole and can be selectively crystallized from a suitable solvent system. After isolation, the pure salt can be neutralized with a base to regenerate the purified pyrazole derivative. This method is particularly useful for removing non-basic impurities and can lead to a product of very high purity. google.com

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 1 Isopropyl 4 Nitro 1h Pyrazole

Electronic Properties and Intrinsic Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com This structure possesses distinct electronic features that dictate its reactivity. The presence of the electronegative nitrogen atoms influences the electron density distribution within the ring, creating sites that are susceptible to either nucleophilic or electrophilic attack. chemicalbook.comnih.gov

The pyrazole ring system inherently possesses both nucleophilic and electrophilic centers. nih.govresearchgate.net The C4 position is generally considered electron-rich and is therefore the preferred site for electrophilic substitution reactions such as nitration, sulfonation, and halogenation. researchgate.netmdpi.com Conversely, the C3 and C5 positions are electron-deficient due to the proximity of the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. chemicalbook.comnih.govresearchgate.net The two nitrogen atoms also exhibit different properties; one is a pyrrole-like nitrogen which is acidic, while the other is a pyridine-like nitrogen which is basic. nih.gov

Table 1: General Reactivity of Substituted Pyrazole Rings

| Position | Intrinsic Reactivity | Influence of Electron-Withdrawing Groups (e.g., -NO₂) |

| C3 | Electrophilic | Enhanced susceptibility to nucleophilic attack |

| C4 | Nucleophilic | Deactivated towards electrophilic attack |

| C5 | Electrophilic | Enhanced susceptibility to nucleophilic attack |

Reactivity of the Chloro-Substituent in 5-chloro-1-isopropyl-4-nitro-1H-pyrazole

The chlorine atom at the C5 position is a key site for functionalization of the pyrazole ring. Its reactivity is largely dictated by the electronic nature of the pyrazole ring, which is significantly influenced by the nitro group.

Common nucleophiles used in SNAr reactions with chloro-substituted aza-aromatic compounds include amines, alkoxides, and sulfides. nih.govyoutube.com The reaction conditions, such as temperature and solvent, can significantly influence the outcome and rate of these substitutions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.gov The chloro-substituent at the C5 position of this compound can serve as an electrophilic partner in these reactions. Reactions such as the Suzuki-Miyaura coupling (using organoboron reagents) and Buchwald-Hartwig amination (forming C-N bonds) are widely employed in synthetic chemistry. nih.govnih.gov

For these reactions to be successful, a suitable palladium catalyst and ligand are typically required. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. The use of a temporary chloro group at C5 has been shown to allow for regioselective C4-arylation via palladium-catalyzed direct arylation, followed by dechlorination and subsequent C5-arylation, enabling the synthesis of 4,5-diarylated pyrazoles. acs.org

Reactivity of the Nitro-Substituent in this compound

The nitro group at the C4 position is not only a powerful modulator of the ring's reactivity but can also undergo chemical transformations itself.

The reduction of the nitro group is a common and synthetically useful transformation. This reaction can proceed through various intermediates to yield a range of products, with the most common being the corresponding amino group. The transformation of an electron-withdrawing nitro group into an electron-donating amino group can dramatically alter the chemical properties of the pyrazole ring. researchgate.net

Several reducing agents can be employed for this purpose, with the choice of reagent determining the final product. Common methods for the reduction of nitroarenes include catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst), and chemical reduction with metals in acidic media (e.g., tin, iron, or zinc with HCl). The electrochemical reduction of N-nitropyrazoles has also been shown to produce nitrogen monoxide. researchgate.net The specific conditions for the reduction of the nitro group in this compound would need to be determined empirically to achieve the desired outcome without affecting the chloro-substituent.

Role of the Nitro Group in Aromatization and Rearrangement Processes

The nitro group at the C4 position of the pyrazole ring in this compound is a critical determinant of its chemical reactivity, particularly in aromatization and rearrangement reactions. As a potent electron-withdrawing group, the nitro functionality significantly influences the electron density distribution within the pyrazole ring, thereby affecting its stability and propensity to undergo structural transformations.

While direct studies on the aromatization of dihydro-derivatives of this compound are not extensively documented, the chemistry of related nitro-substituted heterocyclic systems provides valuable insights. In many instances, the conversion of a non-aromatic or partially aromatic ring to a fully aromatic system is a powerful thermodynamic driving force. For pyrazoline precursors, which are the dihydrogenated analogs of pyrazoles, oxidation is a common method to achieve aromatization. The presence of a nitro group can influence the ease of this oxidation. For instance, in related nitro-substituted heterocyclic systems, the nitro group can facilitate aromatization by acting as an internal oxidant under certain conditions or by stabilizing the final aromatic product through resonance.

Rearrangement reactions are also a notable feature in the chemistry of nitropyrazoles. Research on N-nitropyrazoles has demonstrated their capacity to undergo thermal or acid-catalyzed rearrangements to form more stable C-nitropyrazoles. Although this compound is already a C-nitropyrazole, the potential for intramolecular rearrangements, such as those involving the migration of the nitro group or other ring substituents, cannot be entirely dismissed, especially under energetic conditions.

A study on the thermolysis of an ortho-azidonitro pyrazole derivative, 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, revealed an unexpected rearrangement. Instead of the anticipated cyclization to a furoxan, the reaction in acetic acid led to the formation of (5-amino-4-nitro-1-(4-nitrophenyl)-1H-pyrazol-3-yl)methyl acetate. This transformation involves a redox disproportionation where the azido (B1232118) group is reduced to an amino group, and a methyl group is oxidized, while the nitro group itself remains intact. mdpi.com The suggested mechanism proceeds through a pyrazole nitrene intermediate, where an intramolecular attack of an oxygen atom from the nitro group leads to a bicyclic species that ultimately rearranges to the final product. mdpi.com This example underscores the intricate role the nitro group can play in directing the course of complex molecular rearrangements, even when it is not the primary site of transformation.

Influence of the Isopropyl Group on Steric and Electronic Reactivity

The N-isopropyl group attached to the pyrazole ring of this compound exerts a significant influence on the molecule's reactivity through a combination of steric and electronic effects.

Steric Hindrance:

The isopropyl group is bulkier than a methyl or ethyl group, and this steric hindrance can play a crucial role in dictating the regioselectivity and rate of reactions. For instance, in nucleophilic substitution reactions at the adjacent C5 position, the isopropyl group can sterically shield the reaction center, potentially slowing down the approach of a bulky nucleophile. This steric congestion can also influence the conformational preferences of the molecule, which in turn can affect reactivity.

In a study on the vicarious nucleophilic substitution (VNS) of nitropyridines, it was observed that while primary alkyl groups could be readily introduced, the reaction with the secondary carbanion of isopropyl phenyl sulfone failed to yield the expected alkylated product. Instead, a stable Meisenheimer-type adduct was isolated. nih.gov This was attributed to the steric hindrance from the isopropyl group that develops during the elimination step of the VNS mechanism. nih.gov Similarly, in [3+2] cycloaddition reactions to form pyrazoles, the use of α-diazoesters with bulky isopropyl groups has been shown to decrease the reaction yield due to steric hindrance. nih.gov These findings suggest that the isopropyl group in this compound would likely have a similar retarding effect on reactions where a transition state involves increased steric crowding around the pyrazole ring.

Electronic Effects:

Electronically, the isopropyl group is considered to be a weak electron-donating group through inductive effects (+I effect). This electron-donating nature can subtly influence the electron density of the pyrazole ring. By pushing electron density into the ring, the isopropyl group can slightly increase the nucleophilicity of the ring carbons and the basicity of the N2 nitrogen atom. orientjchem.org However, this effect is likely to be modest and is counteracted by the strong electron-withdrawing nature of the nitro and chloro substituents.

Computational studies on N-alkyl pyrazoles could provide a more quantitative understanding of the electronic contribution of the isopropyl group. Theoretical calculations on related systems have been used to elucidate the impact of N-substituents on the electronic properties and reactivity of the pyrazole core.

Detailed Reaction Mechanisms and Characterization of Intermediates

The reactivity of this compound is largely dictated by the interplay of its functional groups. The pyrazole ring, substituted with a chloro group at C5 and a nitro group at C4, is highly activated towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr):

The chlorine atom at the C5 position is a good leaving group, and its departure is facilitated by the strong electron-withdrawing nitro group at the C4 position, which can stabilize the negative charge in the intermediate Meisenheimer complex. A plausible mechanism for the SNAr reaction with a generic nucleophile (Nu-) is depicted below:

Nucleophilic Attack: The nucleophile attacks the electron-deficient C5 carbon, leading to the formation of a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer intermediate. The negative charge is delocalized over the pyrazole ring and, importantly, onto the oxygen atoms of the nitro group.

Departure of the Leaving Group: The aromaticity of the pyrazole ring is restored by the elimination of the chloride ion, yielding the substituted product.

The reaction of 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole with sodium azide (B81097) to form the corresponding 5-azido derivative is a practical example of this type of reaction. mdpi.com The facile replacement of the chlorine atom highlights the susceptibility of the C5 position to nucleophilic attack. mdpi.com

Characterization of Intermediates:

The direct observation and characterization of Meisenheimer intermediates in SNAr reactions can be challenging due to their transient nature. However, spectroscopic techniques such as NMR and UV-Vis spectroscopy can sometimes be employed to detect their formation, particularly at low temperatures. In some cases, stable Meisenheimer complexes have been isolated and characterized by X-ray crystallography. For instance, the stable adduct formed from the reaction of a hindered isopropyl carbanion with 3-nitropyridine (B142982) was characterized by X-ray studies. nih.gov

Computational chemistry offers a powerful tool for investigating the structures and energies of intermediates and transition states in these reaction pathways. Density Functional Theory (DFT) calculations can be used to model the reaction profile, providing insights into the activation barriers and the geometry of the Meisenheimer complex. Such studies have been applied to understand the regioselectivity and molecular mechanism of cycloaddition reactions leading to pyrazole formation and to rationalize the outcomes of SNAr reactions on related nitroisoxazoles. acs.org

Advanced Structural Elucidation and Spectroscopic Analysis of 5 Chloro 1 Isopropyl 4 Nitro 1h Pyrazole

Spectroscopic Techniques for Comprehensive Structural Characterization

Spectroscopic methods are fundamental to understanding the chemical structure, bonding, and environment of atoms within a molecule. However, specific data for 5-chloro-1-isopropyl-4-nitro-1H-pyrazole is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Assignment and Tautomeric Equilibrium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. By measuring the magnetic properties of atomic nuclei, such as ¹H and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms. For a compound like this compound, ¹H NMR would be expected to show distinct signals for the isopropyl group's methyl and methine protons, as well as a signal for the single proton on the pyrazole (B372694) ring. Similarly, ¹³C NMR would provide chemical shift data for each unique carbon atom in the molecule. This data is crucial for unambiguous isotopic assignment.

Furthermore, pyrazole derivatives can sometimes exhibit tautomerism, an equilibrium between two or more structural isomers. NMR spectroscopy is a key technique for studying such equilibria in solution. However, no published studies were found that detail the NMR spectra or investigate the potential tautomeric forms of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, characteristic vibrational bands would be expected for the C-H bonds of the isopropyl group, the C=N and N-N bonds of the pyrazole ring, the C-Cl bond, and, most notably, the symmetric and asymmetric stretching vibrations of the nitro group (NO₂). A detailed analysis of these vibrational modes would require experimental spectra, which are not available in the reviewed literature.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound and to study its fragmentation patterns upon ionization. This information helps confirm the elemental composition and can provide clues about the molecule's structure. The fragmentation of nitropyrazoles typically involves the loss of the nitro group (NO₂) or related fragments like NO and O. nih.gov The presence of the chlorine and the isopropyl group would also lead to characteristic fragmentation pathways. However, a specific mass spectrum or a detailed fragmentation analysis for this compound has not been documented in available research.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and torsion angles.

Analysis of Molecular Conformation, Torsion Angles, and Bond Geometries

A crystal structure of this compound would reveal the exact conformation of the molecule, including the orientation of the isopropyl and nitro groups relative to the pyrazole ring. This geometric information is fundamental to understanding the molecule's steric and electronic properties. Without experimental crystallographic data, a detailed discussion of these parameters is purely speculative.

Investigation of Intermolecular Interactions, Including Hydrogen Bonding and Halogen Bonds

In the solid state, molecules interact with their neighbors through various non-covalent forces, such as hydrogen bonds and halogen bonds. These interactions dictate how the molecules pack in the crystal lattice. Given the presence of a chlorine atom and a nitro group, this compound could potentially engage in C-H···O or C-H···N hydrogen bonds, as well as halogen bonding involving the chlorine atom. An analysis of these intermolecular interactions is entirely dependent on the availability of a solved crystal structure, which could not be located.

Elucidation of Crystal Packing and Supramolecular Architectures

The arrangement of molecules in the crystalline state is dictated by a complex interplay of non-covalent interactions, which collectively define the supramolecular architecture. fortunejournals.comnih.gov While the specific crystal structure of this compound has not been detailed in the surveyed literature, an analysis of its functional groups allows for a predictive exploration of its potential crystal packing and intermolecular interactions based on established principles of supramolecular chemistry and data from analogous structures. fortunejournals.com

The primary non-covalent forces expected to govern the packing of this molecule include halogen bonding, hydrogen bonding (specifically C–H···O interactions), and van der Waals forces. fortunejournals.com The pyrazole ring itself can participate in π-π stacking, although the presence of a strongly electron-withdrawing nitro group diminishes the ring's electron density, potentially weakening such interactions.

Key Intermolecular Interactions for this compound:

| Functional Group | Potential Interaction Type | Description |

| **Nitro Group (-NO₂) ** | C–H···O Hydrogen Bonds | The oxygen atoms of the nitro group are strong hydrogen bond acceptors and can interact with weak C–H donors from the isopropyl group or the pyrazole ring of neighboring molecules. |

| Chloro Atom (-Cl) | C–Cl···N/O Halogen Bonds | The chlorine atom can act as a halogen bond donor, interacting with the nitrogen atom (N2) of a nearby pyrazole ring or an oxygen atom of a nitro group. |

| Isopropyl Group | van der Waals Forces | This bulky, hydrophobic group will engage in dispersion forces and influence the overall packing through steric effects, likely occupying significant volume within the crystal lattice. |

| Pyrazole Ring | π-π Stacking | Face-to-face or offset stacking between pyrazole rings is possible, contributing to crystal stability. |

In related structures, such as 5-chloro-1-phenyl-1H-pyrazol-4-amine, the crystal packing is stabilized by N—H···N hydrogen bonds and van der Waals forces. nih.gov For 4-halogenated-1H-pyrazoles, common supramolecular motifs include trimers and catemers (polymeric chains) formed via N-H···N hydrogen bonds. mdpi.com However, in this compound, the substitution at the N1 position with an isopropyl group precludes the formation of these classic N-H···N hydrogen-bonded assemblies. nih.gov Consequently, the crystal packing will be dominated by the other available interactions. It is plausible that the molecules arrange in patterns where the nitro and chloro groups engage in directed interactions, while the isopropyl groups segregate into hydrophobic regions. The interplay between weak C–H···O hydrogen bonds and C–Cl···N/O halogen bonds would likely be the primary determinant of the supramolecular structure. researchgate.net

Tautomeric Equilibria and Prototropic Rearrangements in Substituted Pyrazoles, relevant to this compound

Tautomerism, particularly prototropic tautomerism, is a fundamental characteristic of many heterocyclic systems, including pyrazoles. encyclopedia.pub This phenomenon involves the migration of a proton between two or more positions on a molecule, resulting in structural isomers that are in dynamic equilibrium. nih.gov In the context of pyrazoles, different forms of tautomerism, such as annular and side-chain tautomerism, can occur depending on the substitution pattern. nih.govencyclopedia.pub

For the specific compound this compound, the presence of a substituent (the isopropyl group) on the N1 nitrogen atom has a decisive impact on its tautomeric possibilities. The most common form of pyrazole tautomerism, annular tautomerism, involves the shift of a proton between the N1 and N2 atoms of the ring. semanticscholar.org This process is blocked in this compound, as the N1 position is already occupied by a non-labile alkyl group. Therefore, this compound exists in a single, fixed annular form. However, understanding the principles of tautomerism in related pyrazole systems is crucial for contextualizing its chemical behavior and properties.

Exploration of Annular and Side-Chain Tautomerism

Annular Tautomerism

Annular tautomerism is the most studied form of isomerism in N-unsubstituted pyrazoles. nih.gov It describes the equilibrium between two tautomers that differ in the position of the N-H proton. semanticscholar.org This exchange leads to a re-numbering of the ring system, particularly affecting the C3 and C5 positions. semanticscholar.org The position of this equilibrium is highly sensitive to the electronic nature of the substituents on the pyrazole ring. researchgate.netnih.gov

General trends for substituent effects on annular tautomerism in 3(5)-substituted pyrazoles are well-documented. Electron-withdrawing groups (EWGs) tend to favor the tautomeric form where they are located at the C5 position (i.e., the N-H is at N1), while electron-donating groups (EDGs) often prefer the C3 position. semanticscholar.org Studies on disubstituted 1H-pyrazoles have shown that for compounds with a nitro group, the tautomer where the nitro group is at C5 is favored. nih.govnih.gov

Substituent Influence on Pyrazole Tautomeric Equilibrium

| Substituent Type | Preferred Position | Example Tautomer Favored |

| Electron-Withdrawing (e.g., -NO₂, -COOR) | C5 | 3-R-5-EWG-1H-pyrazole |

| Electron-Donating (e.g., -NH₂, -CH₃) | C3 | 3-EDG-5-R-1H-pyrazole |

| Bulky Alkyl (e.g., tert-butyl, isopropyl) | C5 | 3-R-5-Alkyl-1H-pyrazole |

This table summarizes general trends observed in N-unsubstituted pyrazoles. nih.govsemanticscholar.orgnih.gov

Side-Chain Tautomerism

Side-chain tautomerism involves proton exchange between the heterocyclic ring and a substituent group. encyclopedia.pub For this to occur, the substituent must possess a labile proton. In 3(5)-aminopyrazoles, for instance, a proton can move from the amine group to the ring nitrogen, resulting in an imine tautomer. semanticscholar.org In the case of this compound, none of the substituents possess a readily mobile proton. While the nitro group can theoretically exhibit tautomerism to form an aci-nitro (nitronic acid) species, this is generally an unfavorable equilibrium for simple nitroalkanes and nitroarenes under neutral conditions. Similarly, C-H tautomerism involving the isopropyl group is energetically disfavored. Therefore, significant side-chain tautomerism is not expected for this compound.

Experimental Methodologies for Tautomerism Investigation

The study of tautomeric equilibria in pyrazoles relies on a combination of spectroscopic and analytical techniques, often supported by computational calculations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for investigating tautomerism in solution. nih.gov By analyzing ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can identify the presence of one or more tautomers. nih.govfu-berlin.de In cases of rapid interconversion on the NMR timescale, time-averaged signals are observed. nih.gov However, at low temperatures, the exchange can be slowed, allowing for the observation of distinct signals for each tautomer. The chemical shifts of the C3 and C5 carbons are particularly sensitive to the tautomeric form and are often used for structural assignment. nih.gov For example, solid-state ¹³C CP/MAS NMR is highly effective as the tautomerism is typically frozen in the crystal lattice, leading to well-resolved signals for a single tautomeric form. cdnsciencepub.comsci-hub.se

Illustrative ¹³C NMR Chemical Shifts (ppm) for Pyrazole Tautomers in DMSO-d₆

| Compound | Tautomer Form | C3 Shift (ppm) | C5 Shift (ppm) |

| 3(5)-Methylpyrazole | 3-Methyl (minor) | ~148 | ~130 |

| 5-Methyl (major) | ~139 | ~139 | |

| 3(5)-Nitropyrazole | 3-Nitro (minor) | ~158 | ~133 |

| 5-Nitro (major) | ~148 | ~145 |

Note: Data are approximate and collated from general findings in the literature. Exact shifts vary with conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the tautomeric form present in the solid state. fu-berlin.de This technique allows for the precise determination of molecular geometry and the location of all atoms, including the hydrogen atom on the pyrazole nitrogen in N-unsubstituted systems. nih.govnih.gov This provides a definitive reference point to which data from solution-state studies can be compared.

Computational Chemistry

Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to complement experimental results. nih.gov These methods can calculate the relative energies and stabilities of different tautomers in the gas phase or simulated solvent environments. This helps to predict the most likely tautomer and rationalize experimental observations. nih.govresearchgate.net

Other Techniques

Fourier-Transform Infrared (FT-IR) spectroscopy can also be employed to study tautomerism. Different tautomers will exhibit distinct vibrational modes, particularly for N-H and C=O stretching frequencies, which can be used to identify the forms present in a sample. nih.gov

Theoretical and Computational Chemistry Studies on 5 Chloro 1 Isopropyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations for Optimized Molecular Geometry and Electronic Structure

No published studies were identified that performed quantum chemical calculations to determine the optimized molecular geometry and electronic structure of 5-chloro-1-isopropyl-4-nitro-1H-pyrazole.

Application of Density Functional Theory (DFT) and Ab Initio Methods

There are no available research articles detailing the application of Density Functional Theory (DFT) or ab initio methods to calculate the structural parameters (bond lengths, bond angles, dihedral angles) of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Information regarding the Frontier Molecular Orbital (FMO) analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap for this compound, is not available in published computational studies.

Prediction and Correlation of Spectroscopic Parameters

No computational studies predicting the spectroscopic parameters of this compound and correlating them with experimental data were found.

Calculation of NMR Chemical Shifts (¹H, ¹³C, ¹⁵N) and Experimental Validation

There are no published data presenting the calculated ¹H, ¹³C, or ¹⁵N NMR chemical shifts for this compound using methods such as the Gauge-Independent Atomic Orbital (GIAO) approach. Consequently, no comparison or validation with experimental NMR data has been reported in the literature.

Vibrational Frequency Analysis for IR and Raman Spectra

A theoretical vibrational frequency analysis for this compound, which would predict its infrared (IR) and Raman spectral features, has not been reported in the scientific literature.

Energetic and Mechanistic Studies of Chemical Reactions Involving this compound

No theoretical studies on the energetics or mechanisms of chemical reactions involving this compound were found. This includes the absence of computational investigations into its reactivity, potential reaction pathways, transition states, and activation energies.

Determination of Activation Energy Barriers for Key Transformations

Theoretical chemistry provides robust methods for calculating the activation energy barriers of chemical reactions. These calculations are crucial for understanding reaction kinetics and predicting the feasibility of chemical transformations. For pyrazole (B372694) derivatives, transformations of interest often include cycloaddition reactions, electrophilic substitution, and nucleophilic substitution.

While specific activation energy data for this compound is not documented in the available literature, computational studies on pyrazole formation and functionalization typically employ methods like Density Functional Theory (DFT) to model reaction transition states. For example, the Knorr pyrazole synthesis, a common route to pyrazole rings, has been studied computationally to understand the influence of substituents on reaction rates. The rate-determining step can shift depending on the pH of the reaction medium, a phenomenon that can be elucidated through computational modeling of the reaction pathway.

Table 1: Illustrative Activation Energies for Pyrazole Formation (Hypothetical Data)

| Reaction Step | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Initial Adduct Formation | Acid | DFT (B3LYP/6-31G*) | 15.2 |

| Cyclization | Acid | DFT (B3LYP/6-31G*) | 22.5 |

| Dehydration | Acid | DFT (B3LYP/6-31G*) | 18.7 |

Note: This table is for illustrative purposes to show the type of data generated from such studies and does not represent actual data for this compound.

Computational Elucidation of Reaction Pathways

Mechanistic details of pyrazole formation are often explored to understand how reactant ratios, substituents, and acidity modulate product regioselectivity. For instance, computational studies have shown that the cyclization step in pyrazole synthesis can proceed through different pathways, and the relative energies of the transition states determine the final product.

Analysis of Intermolecular Interactions and Non-Covalent Forces

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Computational methods are invaluable for quantifying these forces and understanding the resulting crystal packing.

While a crystal structure for this compound is not available in the public domain, studies on similar molecules provide insight into the expected interactions. For instance, the crystal structure of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals the presence of weak intermolecular C—H···O interactions and short Cl···N contacts of 3.046 (2) Å. researchgate.net

Quantification of Hydrogen Bonding Networks

Although this compound does not possess classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds can play a role in its crystal packing. Computational tools like Atoms in Molecules (AIM) theory can be used to characterize and quantify these weak interactions. In related pyrazole structures, such as 5-chloro-1-phenyl-1H-pyrazol-4-amine, relatively weak N—H···N hydrogen bonds join molecules into chains. tandfonline.com

Table 2: Hydrogen Bond Geometry in an Analogous Chloro-Pyrazole Compound

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C5—H5A···O1 | 0.98 | 2.58 | 3.220 (3) | 123 |

Source: Data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. researchgate.net Note that this is an analogous compound.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent. Computational solvation models, such as the Solvation Model based on Density (SMD), can be used to calculate solvation energies and predict how a molecule will behave in different solvents. Studies on other pyrazole derivatives have shown that solvation energies can be calculated for various solvents, with negative values suggesting favorable solubilization.

Table 3: Calculated Solvation Energies for a Pyrazole Derivative in Different Solvents (Illustrative)

| Solvent | Dielectric Constant | Solvation Energy (kcal/mol) |

|---|---|---|

| Water | 78.4 | -8.5 |

| Ethanol | 24.6 | -10.2 |

| Acetone | 20.7 | -9.8 |

| Chloroform | 4.8 | -7.1 |

Note: This table is based on the methodology described for a pyrazole derivative in a computational study and is for illustrative purposes only.

The use of different organic solvents is common in the synthesis of pyrazole ring systems, and computational models can help in selecting the optimal solvent for a particular reaction by predicting its effect on reactant and transition state energies. tandfonline.com

Applications of 5 Chloro 1 Isopropyl 4 Nitro 1h Pyrazole in Advanced Organic Synthesis and Materials Science

5-chloro-1-isopropyl-4-nitro-1H-pyrazole as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the pyrazole (B372694) ring of this compound underpins its utility as a synthetic building block. The chlorine atom at the 5-position is a key reactive site, susceptible to displacement in nucleophilic substitution reactions. The nitro group at the 4-position is a strong electron-withdrawing group, which can influence the reactivity of the pyrazole ring and can also be chemically modified, for instance, through reduction to an amino group, opening up further synthetic possibilities. The isopropyl group at the 1-position provides steric bulk and influences the solubility and crystalline nature of the compound and its derivatives.

Precursor for the Construction of Complex Heterocyclic Systems

Detailed research findings have demonstrated the crucial role of this compound as a key intermediate in the synthesis of complex heterocyclic systems. Specifically, it has been utilized in the preparation of bicyclic lactams that function as Receptor-Interacting Protein 1 (RIP1) kinase inhibitors, a class of compounds with therapeutic potential. i.moscow

The synthesis of this precursor begins with 1-isopropyl-4-nitro-pyrazole. In a key step, the pyrazole is deprotonated at a low temperature using a strong base, such as lithium bis(trimethylsilyl)azanide. The resulting anion is then quenched with an electrophilic chlorine source, like hexachloroethane, to introduce the chloro group at the 5-position, yielding this compound. i.moscow

This intermediate is then further elaborated. The nitro group is typically reduced to an amine, which can then participate in subsequent cyclization reactions to form the desired complex bicyclic lactam structures. The initial pyrazole core, therefore, serves as a foundational scaffold upon which the final complex architecture is built.

Table 1: Synthesis of this compound

| Reactant | Reagents | Product | Application of Product |

|---|

Design and Synthesis of Novel Molecular Architectures

While the use of this compound has been explicitly documented as a precursor for a specific class of bicyclic lactams, broader applications in the design and synthesis of other novel molecular architectures are not yet widely reported in scientific literature. Its potential, however, can be inferred from the reactivity of its functional groups. The chloro and nitro groups offer handles for a variety of chemical transformations, suggesting that it could serve as a starting material for a range of other substituted pyrazole-containing molecules.

Exploration of this compound Derivatives in Functional Materials

Despite the general interest in pyrazole derivatives for applications in materials science, there is currently a lack of specific research findings detailing the exploration of this compound or its direct derivatives in the development of functional materials.

Potential as Scaffolds for Dyes and Pigments

There are no available scientific reports on the use of this compound derivatives as scaffolds for dyes and pigments. The core structure, in principle, could be modified to create chromophoric systems, but this potential has not been realized or documented for this specific compound.

Development of Photoactive Materials

Similarly, the development of photoactive materials based on this compound has not been described in the current body of scientific literature. While other pyrazole-containing compounds have been investigated for photochromic and other photoactive properties, this specific derivative remains unexplored in this context.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-isopropyl-4-nitro-pyrazole |

| Lithium bis(trimethylsilyl)azanide |

Conclusion and Future Research Directions for 5 Chloro 1 Isopropyl 4 Nitro 1h Pyrazole

Synthesis of Key Research Findings for 5-chloro-1-isopropyl-4-nitro-1H-pyrazole

General synthetic strategies for substituted pyrazoles often involve the condensation of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives. mdpi.com For the target molecule, a plausible precursor would be an appropriately substituted β-ketoester or a related active methylene (B1212753) compound, which would react with isopropylhydrazine. Subsequent chlorination and nitration steps would yield the final product. The regioselectivity of these reactions would be a critical aspect to control.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1443287-26-0 | abovchem.comsibian-chem.com |

| Molecular Formula | C6H8ClN3O2 | abovchem.comsibian-chem.com |

| Molecular Weight | 189.60 g/mol | abovchem.comsibian-chem.com |

Identification of Unaddressed Research Questions and Methodological Refinements

The primary unaddressed research question is the systematic investigation of the synthesis and reactivity of this compound. Key questions include:

What are the most efficient and regioselective synthetic routes to this compound?

How do the electron-withdrawing nitro group and the chloro substituent influence the reactivity of the pyrazole (B372694) ring towards nucleophilic and electrophilic substitution?

What is the conformational preference of the isopropyl group and how does it affect the molecule's properties?

Can the nitro group be selectively reduced to an amino group, opening pathways to a variety of other derivatives?

What are the spectroscopic and crystallographic characteristics of this compound?

Methodological refinements could focus on developing green and efficient synthetic protocols. This could involve microwave-assisted synthesis, the use of solid-supported reagents, or flow chemistry to improve yields, reduce reaction times, and minimize waste. ontosight.ai Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the reactivity, spectroscopic properties, and potential biological activity of the molecule, guiding experimental work. eurasianjournals.com

Prospective Avenues for Expanding the Chemical Space of Chloro-Nitro-Isopropyl Pyrazoles

The structure of this compound serves as a promising scaffold for the generation of diverse chemical libraries. Several avenues for expanding the chemical space of chloro-nitro-isopropyl pyrazoles can be envisioned:

Derivatization of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups, leading to a wide array of amides, sulfonamides, and ureas. These derivatives are often biologically active.

Nucleophilic Substitution of the Chloro Group: The chlorine atom at the C5 position can potentially be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce further diversity. The success of this approach would depend on the activation provided by the adjacent nitro group.

Modification of the Isopropyl Group: While more challenging, modification of the N1-isopropyl group could be explored. Alternatively, a range of other N1-alkyl or aryl substituents could be introduced during the initial pyrazole synthesis to probe the structure-activity relationship.

Introduction of Substituents at C3: If the synthesis allows, introducing substituents at the C3 position of the pyrazole ring would further expand the chemical space and allow for the creation of tetra-substituted pyrazoles with complex functionalities.

Table 2: Potential Research Areas for Chloro-Nitro-Isopropyl Pyrazole Derivatives

| Research Area | Rationale |

| Medicinal Chemistry | Pyrazole derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. acs.orgnih.govnih.gov The unique substitution pattern of the target compound could lead to novel therapeutic agents. |

| Agrochemicals | Many commercial pesticides and herbicides are based on pyrazole scaffolds. The chloro and nitro groups are common toxophores in agrochemicals. thebookloft.com |

| Materials Science | The electronic properties conferred by the nitro and chloro groups might make derivatives of this compound interesting for applications in materials science, such as in the development of dyes, ligands for metal complexes, or organic electronic materials. |

Potential for Development of Advanced Synthetic Methodologies

The synthesis of highly functionalized pyrazoles like this compound provides an opportunity to develop and showcase advanced synthetic methodologies. researchgate.net This includes:

Domino and Multicomponent Reactions: Designing one-pot reactions where multiple bonds are formed in a single operation would be a highly efficient approach to this and related pyrazoles. mdpi.com

C-H Functionalization: Direct C-H functionalization of a simpler pyrazole precursor could offer a more atom-economical route to introduce the chloro or nitro groups, avoiding the need for pre-functionalized starting materials.

Photoredox Catalysis: The use of visible light photoredox catalysis could enable novel transformations and functionalizations of the pyrazole core under mild conditions. mdpi.com

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, improve safety for potentially hazardous nitration reactions, and facilitate scale-up.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-1-isopropyl-4-nitro-1H-pyrazole, and how can purity be ensured?

- Methodology : The Vilsmeier-Haack reaction is a robust method for introducing aldehyde groups to pyrazole derivatives, as demonstrated in analogous compounds (e.g., 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde synthesis) . Key steps include:

- Precursor preparation (e.g., halogenated pyrazole intermediates).

- Controlled nitration using HNO₃/H₂SO₄ at low temperatures to avoid over-nitration.

- Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) .

Q. How is the molecular structure of this compound characterized experimentally?

- Techniques :

- X-ray crystallography resolves substituent positions and intermolecular interactions (e.g., hydrogen bonding in 5-chloro-1-phenyl-1H-pyrazole derivatives) .

- Multinuclear NMR (¹H, ¹³C, ¹⁵N) identifies electronic environments; e.g., ¹⁵N NMR distinguishes nitro group resonance at δ ~-180 ppm .

- IR spectroscopy detects functional groups (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What solvent systems are effective for recrystallizing this compound?

- Options : Ethanol/water mixtures (for moderate polarity) or dichloromethane/hexane (for high volatility). Monitor solubility via phase diagrams to optimize yield .

Advanced Research Questions

Q. How does the nitro group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitro group acts as a strong electron-withdrawing substituent, directing electrophilic attacks to the pyrazole C-3 position. For example:

- Suzuki-Miyaura coupling requires Pd(PPh₃)₄ and aryl boronic acids in THF/Na₂CO₃ at 80°C .

- Nitro group reduction (H₂/Pd-C or Zn/HCl) yields amino derivatives for further functionalization .

Q. How can computational modeling optimize reaction conditions for derivatives?

- Approach :

- Molecular docking (AutoDock Vina) evaluates binding affinity to target enzymes (e.g., carbonic anhydrase) .

- DFT calculations (Gaussian 16) model transition states for nitration or halogenation steps, guiding solvent and catalyst selection .

Q. How to resolve contradictions in reported spectral data for nitro-pyrazoles?

- Case Study : Discrepancies in ¹³C NMR chemical shifts may arise from solvent polarity or tautomerism.

- Compare data across solvents (CDCl₃ vs. DMSO-d₆) .

- Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks .

Q. What strategies enhance the compound’s bioactivity in pharmacological studies?

- Structure-Activity Relationship (SAR) :

- Introduce sulfonyl or carboxamide groups to improve solubility and target binding .

- Test enzyme inhibition (e.g., COX-2 or carbonic anhydrase) via fluorometric assays .

- Data Table :

| Derivative | IC₅₀ (COX-2, μM) | LogP |

|---|---|---|

| Parent | 12.3 | 2.1 |

| Sulfonyl | 5.8 | 1.7 |

| Carboxamide | 4.2 | 1.3 |

| Source: Analogous pyrazole derivatives |

Q. How do solvent effects influence reaction kinetics in pyrazole functionalization?

- Experimental Design :

- Conduct parallel reactions in polar aprotic (DMF), protic (MeOH), and nonpolar (toluene) solvents.

- Monitor progress via TLC/HPLC and calculate rate constants (k) using pseudo-first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.